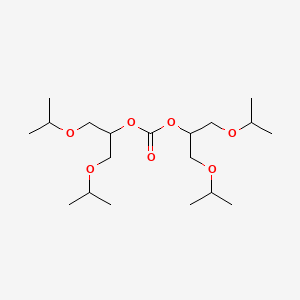
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is a chlorinated organic compound with a unique structure that includes a furan ring substituted with chlorine, hydroxyl, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one typically involves the chlorination of a furan derivative followed by the introduction of the hydroxypropan-2-yl and dimethyl groups. One common method starts with the chlorination of 5,5-dimethylfuran-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting chlorinated intermediate is then reacted with 2-hydroxypropan-2-yl derivatives under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the furan ring into a more saturated structure.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(2-hydroxypropan-2-yl)benzene-1,2-diol: This compound has a similar structure but with a benzene ring instead of a furan ring.
4-Chloro-3,5-difluoro-pyridine-2,6-diamine: Another chlorinated compound with different functional groups and a pyridine ring.
Uniqueness
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63025-19-4 |
|---|---|
Fórmula molecular |
C9H13ClO3 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
4-chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H13ClO3/c1-8(2,12)5-6(10)9(3,4)13-7(5)11/h12H,1-4H3 |
Clave InChI |
UGZHDPMOPABYMS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=O)O1)C(C)(C)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




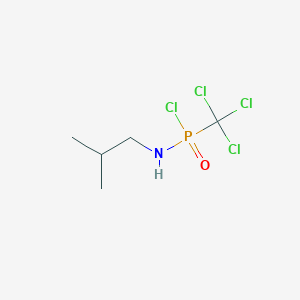
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)

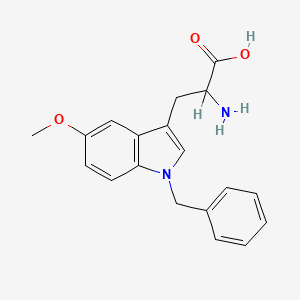
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
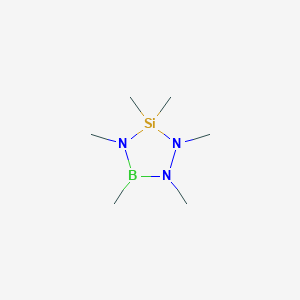
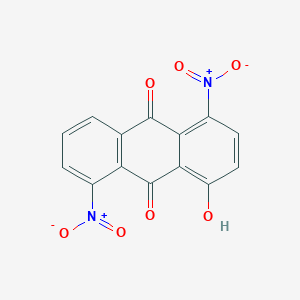
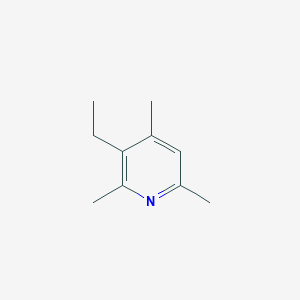
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
